2-Bromo-6-methoxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

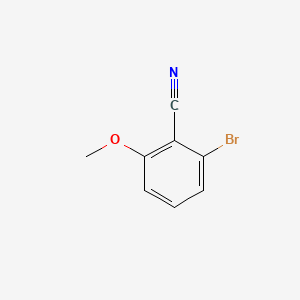

2-Bromo-6-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is characterized by a bromine atom at the second position and a methoxy group at the sixth position on a benzonitrile ring. This compound is a pale-yellow to yellow-brown solid and is commonly used as an intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxybenzonitrile typically involves the bromination of 6-methoxybenzonitrile. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of more efficient brominating agents and advanced purification techniques. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize the efficiency of the process .

化学反応の分析

Types of Reactions: 2-Bromo-6-methoxybenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide would yield 2-methoxy-6-methoxybenzonitrile.

Coupling Reactions: The products are typically biaryl compounds formed by the coupling of the benzonitrile ring with another aromatic ring.

科学的研究の応用

2-Bromo-6-methoxybenzonitrile is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the development of bioactive compounds and pharmaceuticals.

Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of liquid crystals, rubber additives, and dyes

作用機序

The mechanism of action of 2-Bromo-6-methoxybenzonitrile depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. The bromine atom is replaced by a carbon-carbon bond, forming the final product .

類似化合物との比較

- 2-Bromo-4-methoxybenzonitrile

- 2-Bromo-5-methoxybenzonitrile

- 2-Bromo-3-methoxybenzonitrile

Uniqueness: 2-Bromo-6-methoxybenzonitrile is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable intermediate in the synthesis of certain bioactive compounds and materials .

生物活性

2-Bromo-6-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its role as an enzyme inhibitor, and discusses relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrNO and a molecular weight of approximately 236.08 g/mol. Its structure features a bromine atom and a methoxy group attached to a benzene ring, which contributes to its biological activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial for the metabolism of various drugs, and its inhibition can significantly affect the pharmacokinetics of co-administered medications. The compound's ability to modulate enzyme activity suggests potential therapeutic applications in drug development.

Anticancer Potential

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance, it has shown promising results against Hep-G2 (human liver carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation. These findings position it as a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which may be attributed to its structural characteristics that allow interaction with microbial targets .

Study on Cytochrome P450 Inhibition

A detailed study highlighted the interaction of this compound with CYP1A2, demonstrating that the compound could significantly reduce enzyme activity in vitro. This study utilized human liver microsomes to assess the impact on drug metabolism, revealing that the inhibition could lead to increased plasma concentrations of certain drugs when co-administered.

Cytotoxicity Assessment

In a comparative analysis involving several compounds, this compound was found to have a lower IC50 value than standard chemotherapeutic agents, indicating higher potency against specific cancer cell lines. The study employed the MTT assay to quantify cell viability post-treatment, reinforcing its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves binding to specific active sites on enzymes or receptors. The presence of the bromine atom enhances its reactivity, allowing for effective interaction with target molecules involved in critical biological pathways.

Data Tables

| Biological Activity | Target | IC50 Value (µM) | Comments |

|---|---|---|---|

| Cytochrome P450 Inhibition | CYP1A2 | Not specified | Affects drug metabolism |

| Cytotoxicity | Hep-G2 | 3.0 | Effective against liver carcinoma |

| Cytotoxicity | MCF-7 | 4.0 | Effective against breast cancer |

| Antimicrobial Activity | Various bacterial strains | Not specified | Demonstrated growth inhibition |

特性

IUPAC Name |

2-bromo-6-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGJGSKDCPXSHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677408 |

Source

|

| Record name | 2-Bromo-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-50-0 |

Source

|

| Record name | 2-Bromo-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。